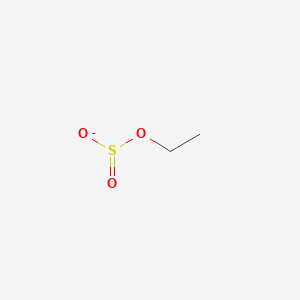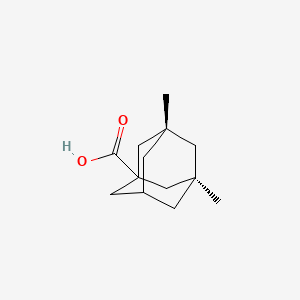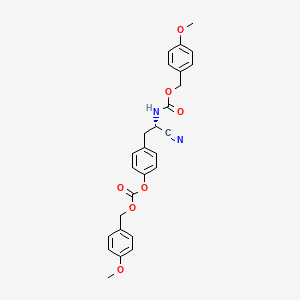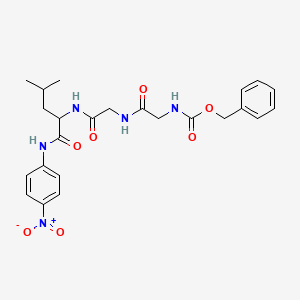
(Ethoxysulfinyl)oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxysulfinyl)oxidanide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of an ethoxy group attached to a sulfinyl group, which is further bonded to an oxidanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxysulfinyl)oxidanide typically involves the reaction of ethyl alcohol with sulfur dioxide and an oxidizing agent. The process can be summarized as follows:
Step 1: Ethyl alcohol reacts with sulfur dioxide in the presence of a catalyst to form ethyl sulfinic acid.
Step 2: The ethyl sulfinic acid is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Ethoxysulfinyl)oxidanide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced to form sulfoxides or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable solvent.
Major Products:
Oxidation: Sulfonates.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted sulfinyl compounds.
Scientific Research Applications
(Ethoxysulfinyl)oxidanide has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of (Ethoxysulfinyl)oxidanide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with enzymes, receptors, or other biomolecules, thereby influencing their activity.
Comparison with Similar Compounds
Sulfinyl oxidanide: Similar in structure but lacks the ethoxy group.
Ethoxysulfonyl oxidanide: Contains an additional oxygen atom compared to (Ethoxysulfinyl)oxidanide.
Ethoxysulfinyl chloride: Contains a chlorine atom instead of the oxidanide moiety.
Uniqueness: this compound is unique due to the presence of both the ethoxy and sulfinyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl sulfite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-2-5-6(3)4/h2H2,1H3,(H,3,4)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNXLNTNMCSTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505949 |
Source


|
| Record name | (Ethoxysulfinyl)oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-68-2 |
Source


|
| Record name | (Ethoxysulfinyl)oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)



![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)



![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)

